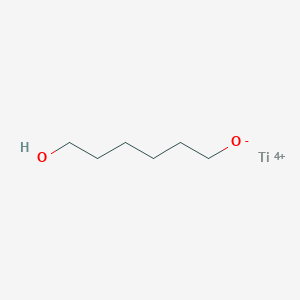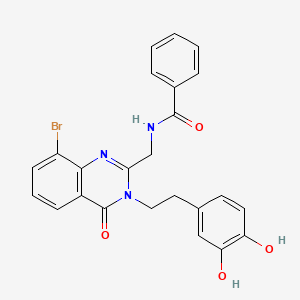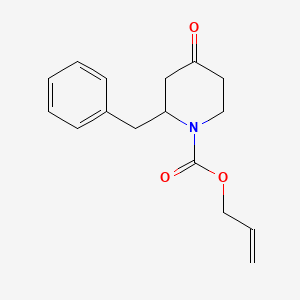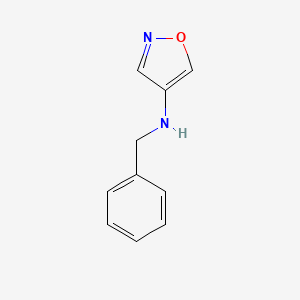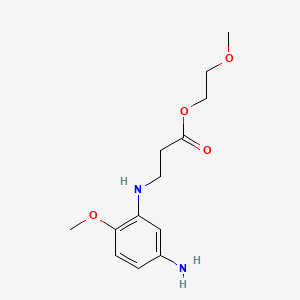![molecular formula C12H22Cl2N2O B13771827 [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride CAS No. 64050-96-0](/img/structure/B13771827.png)
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride is a chemical compound with the molecular formula C12H22Cl2N2O and a molecular weight of 281.222 g/mol. This compound is known for its unique structure, which includes two trimethylazanium groups and a hydroxyl group attached to a phenyl ring. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride typically involves the reaction of a phenyl derivative with trimethylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to achieve higher yields and purity levels.
Analyse Des Réactions Chimiques
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The trimethylazanium groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of [3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various physiological effects.
Comparaison Avec Des Composés Similaires
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride can be compared with other similar compounds, such as:
[3-hydroxy-4-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride: Differing by the position of the hydroxyl group on the phenyl ring.
[3-hydroxy-5-(dimethylazaniumyl)phenyl]-dimethylazanium;dichloride: Differing by the number of methyl groups attached to the azanium groups.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and properties.
Propriétés
Numéro CAS |
64050-96-0 |
|---|---|
Formule moléculaire |
C12H22Cl2N2O |
Poids moléculaire |
281.22 g/mol |
Nom IUPAC |
[3-hydroxy-5-(trimethylazaniumyl)phenyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C12H21N2O.2ClH/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10;;/h7-9H,1-6H3;2*1H/q+1;;/p-1 |
Clé InChI |
KMOLOOJMKSFREQ-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)C1=CC(=CC(=C1)O)[N+](C)(C)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


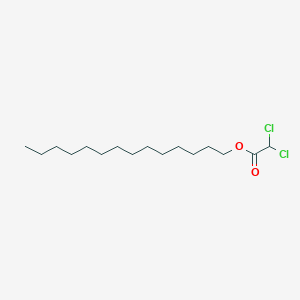
![[1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-7-yl)propyl]azaniumchloride](/img/structure/B13771748.png)

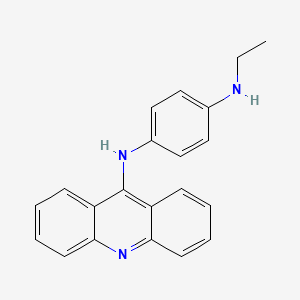

![7,18-Bis[2-(4-methoxyphenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13771780.png)

